6-Bromo-4,4-dimethylthiochroman
CAS No.: 112110-44-8
Cat. No.: VC21270668
Molecular Formula: C11H13BrS
Molecular Weight: 257.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112110-44-8 |
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Molecular Formula | C11H13BrS |
Molecular Weight | 257.19 g/mol |
IUPAC Name | 6-bromo-4,4-dimethyl-2,3-dihydrothiochromene |
Standard InChI | InChI=1S/C11H13BrS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 |
Standard InChI Key | FLNJCJQFSGXLIR-UHFFFAOYSA-N |
SMILES | CC1(CCSC2=C1C=C(C=C2)Br)C |
Canonical SMILES | CC1(CCSC2=C1C=C(C=C2)Br)C |
Introduction
Chemical Structure and Basic Properties
6-Bromo-4,4-dimethylthiochroman (CAS No. 112110-44-8) is a heterocyclic compound with a thiochroman core structure. It is distinguished by its benzothiopyran ring system which contains a bromine atom at the 6-position and two methyl groups at the 4-position. The presence of sulfur in the ring system differentiates it from its oxygen-containing counterpart, chroman, giving it distinct chemical properties and potential biological activities.
The compound has a molecular formula of C11H13BrS and a molecular weight of 257.19 g/mol . The systematic name of this compound is 6-bromo-4,4-dimethyl-3,4-dihydro-2H-thiochromene, though it is more commonly referred to as 6-Bromo-4,4-dimethylthiochroman in the scientific literature . The structure can be represented using SMILES notation as CC1(C)C2=C(C=CC(Br)=C2)SCC1, which precisely defines its atomic connectivity and configuration .
Physical and Chemical Properties
The compound exhibits several distinctive physical and chemical properties that make it valuable for research applications. According to available data, 6-Bromo-4,4-dimethylthiochroman demonstrates the following characteristics:
These physicochemical properties indicate that 6-Bromo-4,4-dimethylthiochroman is highly lipophilic (as evidenced by its high LogP value), which suggests potential for membrane permeability . The absence of hydrogen bond donors and acceptors, along with its rigid structure (no freely rotating bonds), contributes to its specific chemical behavior and interactions with biological systems .
Synthesis Methods
Several approaches have been developed for the synthesis of 6-Bromo-4,4-dimethylthiochroman, with ongoing efforts to optimize yield and purity. The synthetic routes are of particular interest to researchers working with this compound or its derivatives.
Traditional Synthetic Approaches
The synthesis of 6-Bromo-4,4-dimethylthiochroman typically involves multiple steps, starting from bromobenzene. A conventional route includes chlorosulfonation, reduction, and subsequent cyclization reactions. These reactions must be carefully controlled to achieve the desired product with high purity.
One-Pot Synthesis Method
A notable advancement in the synthesis of this compound was reported by Zhou et al., who developed a one-pot synthesis method starting from bromobenzene . This approach offers significant advantages over traditional methods:
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The byproducts from the first two steps serve as catalysts for the third step, creating an efficient reaction system .
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The method is characterized by lower consumption of reagents and reduced pollution compared to previous routes .
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The one-pot nature of the synthesis streamlines the production process, potentially making it more suitable for larger-scale applications .
This innovative synthetic approach represents an important contribution to the field of heterocyclic chemistry, particularly for the preparation of thiochroman derivatives .
Applications in Chemical Research
6-Bromo-4,4-dimethylthiochroman serves as an important intermediate in various chemical synthesis pathways, particularly in pharmaceutical research and development.
Derivative Synthesis
The compound has been utilized as a precursor in the synthesis of more complex molecules with potential pharmaceutical applications. For example, 6-ethynyl-4,4-dimethylthiochroman, derived from thiophenol and related to the bromo compound, has been used in the synthesis of benzimidazole derivatives through Sonogashira coupling . These derivatives were subsequently evaluated for anthelmintic activity, highlighting the potential medicinal applications of thiochroman-based compounds .
Additionally, 6-Bromo-4,4-dimethylthiochroman is connected to the synthesis pathway of Tazarotene, a prescription medication used for skin conditions . This relationship is evidenced by research on analytical methods for determining genotoxic impurities in Tazarotene drug substance, which mentions compounds derived from similar synthetic pathways .
Relation to Pharmaceutical Compounds
The structural features of 6-Bromo-4,4-dimethylthiochroman make it relevant to pharmaceutical research, particularly in the development of compounds with specific biological activities.
Connection to Tazarotene
Tazarotene is a third-generation retinoid that is used topically for the treatment of psoriasis, acne, and other skin conditions . The synthetic pathway for Tazarotene involves intermediates that are structurally related to 6-Bromo-4,4-dimethylthiochroman . One documented approach involves the deoxygenation of corresponding S-oxides, which are obtained through alternative synthetic pathways that may incorporate thiochroman derivatives .
Spiroxazolidinone Compounds
Research has also linked thiochroman derivatives to the development of spiroxazolidinone compounds, which are selective antagonists of the somatostatin subtype receptor 5 (SSTR5) . These compounds have potential applications in the treatment of various conditions, including Type 2 diabetes, insulin resistance, lipid disorders, obesity, atherosclerosis, Metabolic Syndrome, depression, and anxiety .
Current Research and Future Directions
Research on thiochroman derivatives, including 6-Bromo-4,4-dimethylthiochroman, continues to evolve, with a focus on expanding their applications in medicinal chemistry and optimizing their synthesis.
Research Findings
Studies on related compounds suggest that modifications to the thiochroman structure can lead to enhanced biological activities. The ongoing research in this field indicates that 6-Bromo-4,4-dimethylthiochroman and its derivatives have potential in drug discovery and development .
Future Research Directions
Future research should focus on:
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Exploring the specific biological effects of 6-Bromo-4,4-dimethylthiochroman through comprehensive screening assays.
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Optimizing its synthesis for potential pharmaceutical applications, building upon the one-pot synthesis method developed by Zhou et al. .
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Investigating structural modifications that could enhance its biological activity or specificity.
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Developing more efficient analytical methods for detecting and quantifying this compound and related derivatives in pharmaceutical preparations .
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